Cas no 2021313-04-0 (3-(cyclohex-3-en-1-yl)-2,2-dimethylpropan-1-amine)

3-(cyclohex-3-en-1-yl)-2,2-dimethylpropan-1-amine is a cyclic amine derivative characterized by its unique cyclohexene substituent and methyl groups. This compound offers enhanced stability and reactivity, making it suitable for various synthetic applications. Its structural features contribute to improved solubility and compatibility in organic solvents, facilitating efficient reactions.
3-(cyclohex-3-en-1-yl)-2,2-dimethylpropan-1-amine structure
2021313-04-0 structure
Product name:3-(cyclohex-3-en-1-yl)-2,2-dimethylpropan-1-amine
CAS No:2021313-04-0
MF:C11H21N
MW:167.29114317894
CID:6510739
PubChem ID:165697439

3-(cyclohex-3-en-1-yl)-2,2-dimethylpropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(cyclohex-3-en-1-yl)-2,2-dimethylpropan-1-amine
    • EN300-1816219
    • 2021313-04-0
    • Inchi: 1S/C11H21N/c1-11(2,9-12)8-10-6-4-3-5-7-10/h3-4,10H,5-9,12H2,1-2H3
    • InChI Key: GCDCSCLAFUVPSB-UHFFFAOYSA-N
    • SMILES: NCC(C)(C)CC1CC=CCC1

Computed Properties

  • Exact Mass: 167.167399674g/mol
  • Monoisotopic Mass: 167.167399674g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų
  • XLogP3: 2.8

3-(cyclohex-3-en-1-yl)-2,2-dimethylpropan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1816219-0.5g
3-(cyclohex-3-en-1-yl)-2,2-dimethylpropan-1-amine
2021313-04-0
0.5g
$946.0 2023-09-19
Enamine
EN300-1816219-1g
3-(cyclohex-3-en-1-yl)-2,2-dimethylpropan-1-amine
2021313-04-0
1g
$986.0 2023-09-19
Enamine
EN300-1816219-10g
3-(cyclohex-3-en-1-yl)-2,2-dimethylpropan-1-amine
2021313-04-0
10g
$4236.0 2023-09-19
Enamine
EN300-1816219-0.1g
3-(cyclohex-3-en-1-yl)-2,2-dimethylpropan-1-amine
2021313-04-0
0.1g
$867.0 2023-09-19
Enamine
EN300-1816219-10.0g
3-(cyclohex-3-en-1-yl)-2,2-dimethylpropan-1-amine
2021313-04-0
10g
$5283.0 2023-06-01
Enamine
EN300-1816219-0.05g
3-(cyclohex-3-en-1-yl)-2,2-dimethylpropan-1-amine
2021313-04-0
0.05g
$827.0 2023-09-19
Enamine
EN300-1816219-2.5g
3-(cyclohex-3-en-1-yl)-2,2-dimethylpropan-1-amine
2021313-04-0
2.5g
$1931.0 2023-09-19
Enamine
EN300-1816219-5.0g
3-(cyclohex-3-en-1-yl)-2,2-dimethylpropan-1-amine
2021313-04-0
5g
$3562.0 2023-06-01
Enamine
EN300-1816219-5g
3-(cyclohex-3-en-1-yl)-2,2-dimethylpropan-1-amine
2021313-04-0
5g
$2858.0 2023-09-19
Enamine
EN300-1816219-1.0g
3-(cyclohex-3-en-1-yl)-2,2-dimethylpropan-1-amine
2021313-04-0
1g
$1229.0 2023-06-01

Additional information on 3-(cyclohex-3-en-1-yl)-2,2-dimethylpropan-1-amine

Introduction to 3-(cyclohex-3-en-1-yl)-2,2-dimethylpropan-1-amine (CAS No. 2021313-04-0)

3-(cyclohex-3-en-1-yl)-2,2-dimethylpropan-1-amine is a significant compound in the realm of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This compound, identified by the CAS number 2021313-04-0, has garnered attention due to its potential applications in various biochemical and medicinal contexts. The molecular structure of this compound incorporates a cyclohexenyl moiety linked to a tertiary amine group, which contributes to its distinct chemical behavior and reactivity.

The cyclohexenyl ring in 3-(cyclohex-3-en-1-yl)-2,2-dimethylpropan-1-amine introduces a degree of flexibility and stereochemical complexity, making it a valuable scaffold for the development of novel pharmaceutical agents. The presence of the tertiary amine functionality further enhances its utility, as amines are well-known for their role in biological interactions and drug design. This combination of structural features positions the compound as a promising candidate for further exploration in medicinal chemistry.

Recent advancements in the field of drug discovery have highlighted the importance of heterocyclic compounds, particularly those containing aromatic or non-aromatic rings with nitrogen atoms. These compounds often exhibit favorable pharmacokinetic properties and can interact with biological targets in unique ways. The cyclohexenyl ring in 3-(cyclohex-3-en-1-yl)-2,2-dimethylpropan-1-amine aligns with this trend, offering a versatile platform for the synthesis of bioactive molecules.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmacophores. The tertiary amine group can be readily modified through various chemical reactions, such as acylation or alkylation, allowing for the introduction of additional functional groups that may enhance binding affinity or metabolic stability. This adaptability makes 3-(cyclohex-3-en-1-yl)-2,2-dimethylpropan-1-amine a valuable building block for medicinal chemists seeking to develop novel therapeutic agents.

The pharmacological profile of 3-(cyclohex-3-en-1-yl)-2,2-dimethylpropan-1-amine has been the subject of several recent studies. Researchers have been particularly interested in its potential as a modulator of enzyme activity and receptor binding. Preliminary investigations suggest that this compound may interact with a variety of biological targets, including enzymes involved in metabolic pathways and receptors implicated in neurological disorders. These findings underscore the compound's significance as a lead structure for further pharmacological exploration.

In addition to its potential therapeutic applications, 3-(cyclohex-3-en-1-yl)-2,2-dimethylpropan-1-amine has also been studied for its role in chemical synthesis. The cyclohexenyl ring provides a stable framework that can be functionalized in multiple ways, enabling the construction of complex molecules with tailored properties. This versatility has made it a useful tool for synthetic chemists working on the development of new materials and pharmaceuticals.

The synthesis of 3-(cyclohex-3-en-1-yll)-2,2-dimethylpropan-lamine involves several key steps that highlight its structural complexity. The formation of the cyclohexenyl ring typically requires careful control of reaction conditions to ensure high yield and purity. Additionally, the introduction of the tertiary amine group necessitates precise synthetic methodologies to avoid unwanted side reactions. Despite these challenges, advances in synthetic chemistry have made it possible to produce this compound with increasing efficiency and scalability.

Future research on 3-(cyclohex-l-en-yll)-2,l-dimethylpropan-l-am ine is likely to focus on expanding its pharmacological applications and optimizing its synthetic pathways. By leveraging cutting-edge techniques such as computational modeling and high-throughput screening, scientists aim to uncover new therapeutic possibilities and improve production methods. These efforts are expected to contribute significantly to the advancement of drug discovery and development.

The broader impact of compounds like 3-(cyclohex-l-en-yll)-2,l-dimethylpropan-l-am ine extends beyond their immediate applications in medicine and materials science. They serve as important tools for understanding fundamental chemical principles and exploring new frontiers in synthetic biology. As our understanding of molecular interactions continues to grow, compounds such as this one will play an increasingly vital role in shaping the future of science and technology.

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